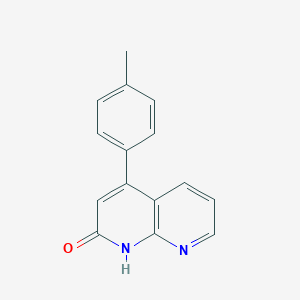

4-(p-Tolyl)-1,8-naphthyridin-2(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(p-Tolyl)-1,8-naphthyridin-2(1H)-one is a useful research compound. Its molecular formula is C15H12N2O and its molecular weight is 236.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis of 4-(p-Tolyl)-1,8-naphthyridin-2(1H)-one

The synthesis of this compound typically involves multi-step organic reactions. The general methods include:

- Condensation Reactions : The compound can be synthesized through condensation reactions involving 2-amino-4-methylpyridine derivatives with suitable aldehydes or ketones.

- Diverse Synthetic Routes : Research has shown that various synthetic methodologies can yield this compound, including microwave-assisted synthesis and ionic liquid-mediated reactions, which enhance yield and reduce environmental impact .

Anticancer Properties

Numerous studies have highlighted the anticancer potential of naphthyridine derivatives, including this compound:

- Mechanism of Action : These compounds often exert their cytotoxic effects through mechanisms such as apoptosis induction, cell cycle arrest, and inhibition of tubulin polymerization. For instance, studies have demonstrated that certain naphthyridine derivatives inhibit cancer cell proliferation by disrupting microtubule dynamics .

- Case Studies : In vitro studies have shown that this compound exhibits significant activity against various cancer cell lines, including those from lung and cervical cancers. The compound's efficacy is often compared to established chemotherapeutic agents like cisplatin .

Antimicrobial Activity

The compound also displays antimicrobial properties:

- Fungal Activity : Research indicates that derivatives containing the naphthyridine scaffold exhibit antifungal activity against strains such as Candida albicans and Cryptococcus neoformans. The presence of the p-tolyl group enhances hydrophobic interactions, contributing to its effectiveness against these pathogens .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound:

| Substituent | Biological Activity | Comments |

|---|---|---|

| p-Tolyl | Enhanced anticancer activity | Improves hydrophobicity and cellular uptake |

| Alkyl groups | Varies; often increases potency | Modifications can lead to improved selectivity |

| Halogen substitutions | Potentially increases activity | Can affect binding affinity to targets |

Future Perspectives

The ongoing research into naphthyridine derivatives suggests a promising future for compounds like this compound in drug development:

- Novel Therapeutics : With their diverse mechanisms of action and ability to target multiple pathways in cancer and infectious diseases, these compounds may serve as templates for new drug candidates.

- Combination Therapies : Exploring their use in combination with existing therapies could enhance treatment efficacy and reduce resistance in cancer treatments.

Analyse Des Réactions Chimiques

Reactivity and Functionalization

The compound undergoes diverse reactions at its hydroxyl, carbonyl, and aryl positions:

Table 2: Functionalization Reactions

- Sulfonation : Chlorination at the 2-position enhances bioactivity .

- Alkylation : Introduces methyl groups for improved pharmacokinetics .

- Cross-Coupling : Enables biaryl modifications for DNA-binding studies .

Catalytic and Green Chemistry Approaches

Recent advances emphasize sustainability:

- Ionic Liquid (IL)-Catalyzed Synthesis : Choline hydroxide in water enables gram-scale production with 85–92% yields .

- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 15 min for pyrazolo derivatives) .

Key Mechanistic Insight :

DFT studies reveal hydrogen bonding between the IL catalyst and reactants drives cyclization in water .

Stability and Degradation Pathways

Propriétés

Numéro CAS |

127446-47-3 |

|---|---|

Formule moléculaire |

C15H12N2O |

Poids moléculaire |

236.27 g/mol |

Nom IUPAC |

4-(4-methylphenyl)-1H-1,8-naphthyridin-2-one |

InChI |

InChI=1S/C15H12N2O/c1-10-4-6-11(7-5-10)13-9-14(18)17-15-12(13)3-2-8-16-15/h2-9H,1H3,(H,16,17,18) |

Clé InChI |

WGVRGMXXQGNRRH-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)C2=CC(=O)NC3=C2C=CC=N3 |

SMILES canonique |

CC1=CC=C(C=C1)C2=CC(=O)NC3=C2C=CC=N3 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.